Melitracen hydrochloride

Descripción general

Descripción

El clorhidrato de melitracen es un antidepresivo tricíclico (ATC) que se utiliza principalmente para el tratamiento de la depresión y la ansiedad. Es conocido por su eficacia y mejor tolerancia en comparación con otros ATC. El clorhidrato de melitracen a menudo se comercializa con nombres comerciales como Melixeran y Trausabun .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de melitracen implica varios pasos. Un método incluye la protección del grupo carbonilo del ácido o-benzoilbenzoico en forma de cetal, seguido de una reacción de Grignard con haluro de metilmagnesio. El grupo protector se elimina luego en condiciones ácidas, lo que lleva a la ciclización y la formación de 10,10-dimetil antrona .

Otro método involucra la reacción de la 10,10-dimetilantraceno-9-cetona con cloruro de N,N-dimetilaminopropilmagnesio para formar un intermedio de melitracen. Este intermedio se deshidrata luego en condiciones ácidas y se somete a una reacción de formación de sal para obtener clorhidrato de melitracen .

Métodos de producción industrial

La producción industrial del clorhidrato de melitracen típicamente involucra la cristalización del producto deshidratado desde la fase de etanol usando gas de ácido clorhídrico. El producto final se aísla por filtración .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de melitracen experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar su estructura.

Sustitución: Las reacciones de sustitución, particularmente las que involucran al grupo amino, son comunes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de antraquinona, mientras que la reducción puede producir diversas formas reducidas de melitracen.

Aplicaciones Científicas De Investigación

Clinical Applications

- Depression : Melitracen is primarily indicated for the treatment of depression, particularly in patients who are intolerant or unresponsive to other antidepressants. Its efficacy has been compared favorably with other tricyclic antidepressants like amitriptyline .

- Anxiety Disorders : The compound is also used to manage anxiety disorders. It has shown positive outcomes in reducing anxiety symptoms, making it a valuable option for patients with comorbid anxiety and depression .

- Functional Dyspepsia : In combination with flupenthixol, melitracen has been effective in improving symptoms of functional dyspepsia, a condition often exacerbated by psychological factors .

- Neuropathic Pain : Melitracen has been investigated for its potential in alleviating neuropathic pain, showing significant pain relief in clinical settings .

- Obsessive-Compulsive Disorder : Some studies suggest that melitracen may be beneficial for patients with obsessive-compulsive disorder, although more research is needed to establish its efficacy in this area .

Case Study 1: Efficacy in Depression

A study involving 128 patients treated with melitracen and flupenthixol (Deanxit) reported an 82% pain relief rate among participants suffering from depression-related pain conditions. The median onset time for effective treatment response was 3 days .

| Time Point | NRS-11 Score Reduction (%) |

|---|---|

| Week 2 | 50% |

| Week 4 | 70% |

| Week 8 | 80% |

| Week 12 | 85% |

Case Study 2: Anxiety Management

In a clinical trial assessing the impact of melitracen on anxiety disorders, patients showed significant reductions in anxiety scores over an 8-week period. The study highlighted the drug's safety profile with minimal side effects reported .

Side Effects

Common side effects associated with melitracen include:

Mecanismo De Acción

El clorhidrato de melitracen ejerce sus efectos inhibiendo la recaptación de norepinefrina y serotonina a través de la membrana presináptica. Esta inhibición aumenta la concentración de estos neurotransmisores en la hendidura sináptica, lo que lleva a una mejora del estado de ánimo y una reducción de la ansiedad . Los objetivos moleculares incluyen los transportadores de norepinefrina y serotonina, y las vías involucradas están principalmente relacionadas con la inhibición de la recaptación de neurotransmisores .

Comparación Con Compuestos Similares

Compuestos similares

- Imipramina

- Amitriptilina

- Fluotracen

- Litracen

- Dimetacrina

Singularidad

El clorhidrato de melitracen es único en su inicio de acción más rápido y mejor tolerancia en comparación con otros antidepresivos tricíclicos. Tiene un efecto bifásico, proporcionando tanto beneficios antidepresivos como ansiolíticos .

Actividad Biológica

Melitracen hydrochloride is a tricyclic antidepressant (TCA) that has garnered attention for its efficacy in treating various psychological and physiological conditions. This article explores the biological activity of melitracen, including its pharmacological mechanisms, clinical applications, and research findings.

- Molecular Formula: CHN·ClH

- Molecular Weight: 327.891 g/mol

- Stereochemistry: Achiral

- Charge: Neutral

Melitracen is believed to function similarly to other TCAs such as amitriptyline and imipramine. The primary mechanism involves the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake in the synaptic cleft, thereby increasing their concentrations. This action contributes to its antidepressant effects and may also play a role in alleviating anxiety and pain symptoms associated with chronic conditions .

Clinical Applications

Melitracen is indicated for:

- Depression

- Anxiety disorders

- Asthenia (weakness or lack of energy)

- Gastrointestinal disorders associated with anxiety

It is often administered orally, and in combination with flupentixol, it is marketed as Deanxit for enhanced therapeutic effects against anxiety and depression .

Efficacy in Chronic Refractory Cough

A study involving 101 patients with chronic refractory cough (CRC) found that treatment with flupentixol/melitracen resulted in a successful cough resolution rate of 62.4%. Patients exhibited significant improvements in cough symptom scores and thresholds, although anxiety and depression scores remained unchanged .

Pain Management

Research indicates that melitracen may be effective in managing pain associated with chronic conditions. In a retrospective study involving patients with persistent idiopathic facial pain, 82% achieved significant pain relief after treatment with flupentixol/melitracen tablets. The median onset time for effective treatment response was approximately three days .

Neuroimaging Studies

Functional MRI studies demonstrate that melitracen can induce changes in brain activity related to anxiety and depression. Significant alterations were observed in regions such as the left superior temporal gyrus and the right insula post-treatment, correlating with reductions in Hamilton Anxiety Rating Scale (HAMA) scores .

Side Effects

Common side effects reported include:

- Insomnia

- Dizziness

- Dry mouth

- Nausea

The incidence of adverse effects was noted to be around 21.8%, which is relatively low compared to other antidepressants .

Data Table: Summary of Clinical Studies

| Study Focus | Sample Size | Treatment Duration | Success Rate | Main Outcomes |

|---|---|---|---|---|

| Chronic Refractory Cough | 101 | Not specified | 62.4% | Significant improvement in cough scores |

| Persistent Idiopathic Facial Pain | 128 | 12 weeks | 82% | Significant reduction in pain scores |

| Neuroimaging Changes | Variable | Not specified | N/A | Altered brain activity correlated with symptom relief |

Propiedades

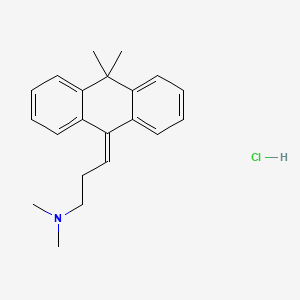

IUPAC Name |

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADLXCPDUXFGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5118-29-6 (Parent) | |

| Record name | Melitracen hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046835 | |

| Record name | Melitracen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10563-70-9 | |

| Record name | Melitracen hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melitracen hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELITRACEN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melitracen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[10,10-dimethyl-9(10H)-anthrylidene]-N,N-dimethylpropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELITRACEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3448GKP5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.